molecular formula C19H24N6O3S2 B2597776 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1049389-27-6

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine

Cat. No. B2597776
CAS RN: 1049389-27-6
M. Wt: 448.56
InChI Key: AVZXDMLSFATDRK-UHFFFAOYSA-N
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Description

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C19H24N6O3S2 and its molecular weight is 448.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized novel derivatives, including compounds related to piperazine, to investigate their antimicrobial activities. A study by Bektaş et al. (2007) elaborated on the synthesis of various dihydro-3H-1,2,4-triazol-3-one derivatives and their antimicrobial properties, demonstrating that some synthesized compounds possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Crystal Structure and DFT Calculations

Kumara et al. (2017) synthesized and analyzed the crystal structure of novel piperazine derivatives, providing insights into their molecular structure through X-ray diffraction studies and density functional theory (DFT) calculations. These studies reveal the nature of intermolecular interactions and the reactivity of molecules (Kumara et al., 2017).

Antiproliferative Activity Against Cancer Cell Lines

Mallesha et al. (2012) focused on the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against various human cancer cell lines. This study identified compounds with potential as anticancer agents, emphasizing the therapeutic applications of such derivatives (Mallesha et al., 2012).

Synthesis and Characterization for Biological Evaluation

Sharma et al. (2014) reported on the synthesis and biological evaluation of carbazole derivatives, including those with piperazine components, for antibacterial, antifungal, and anticancer activities. Their research underscores the versatility of these compounds in medicinal chemistry applications (Sharma et al., 2014).

Development of Antagonists for Receptor Studies

Research on the development of specific receptor antagonists, such as those targeting the 5-HT7 receptor, has included piperazine derivatives to explore their therapeutic potential and receptor selectivity. These studies contribute to our understanding of receptor-mediated processes and the development of targeted therapies (Yoon et al., 2008).

properties

IUPAC Name

1-(5-ethylthiophen-2-yl)sulfonyl-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3S2/c1-3-17-8-9-19(29-17)30(26,27)24-12-10-23(11-13-24)14-18-20-21-22-25(18)15-4-6-16(28-2)7-5-15/h4-9H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZXDMLSFATDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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